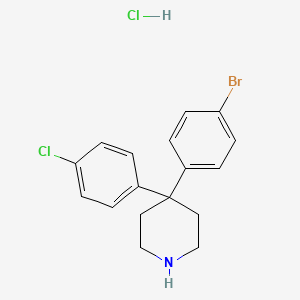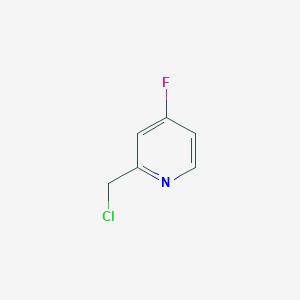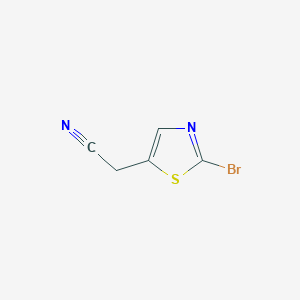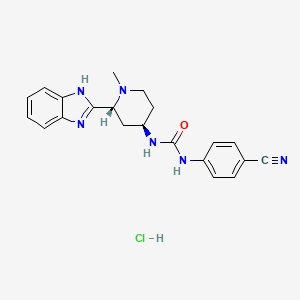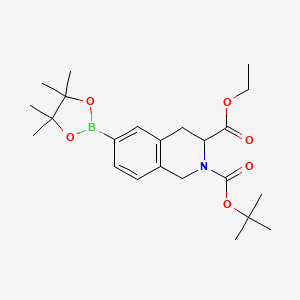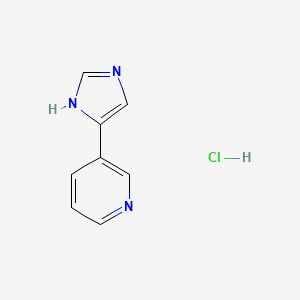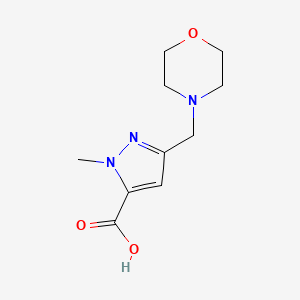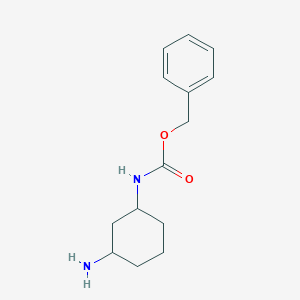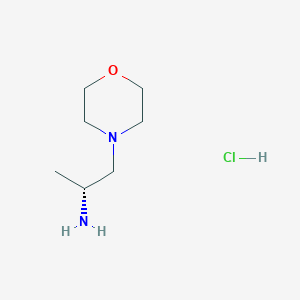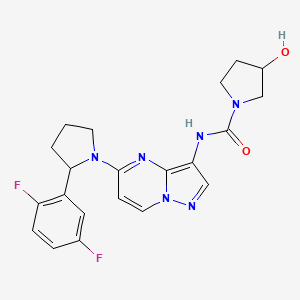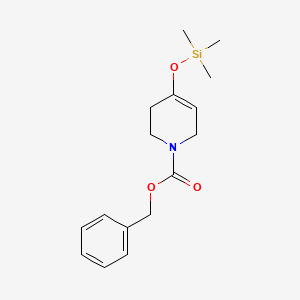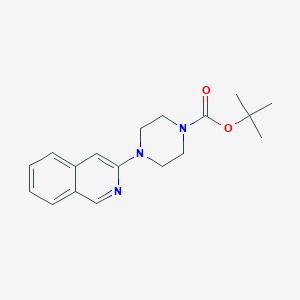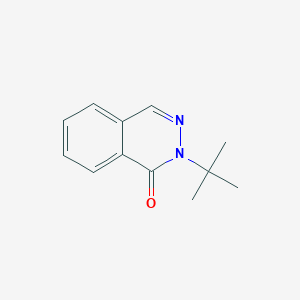![molecular formula C17H24F2O2 B1509683 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole CAS No. 1373116-00-7](/img/structure/B1509683.png)
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
概要
説明
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (DF-PCMA) is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound with a range of properties that make it suitable for use in a variety of laboratory experiments. DF-PCMA is a colorless liquid that is soluble in water and other organic solvents. It has a low vapor pressure and a low flash point, making it a safe and efficient reagent for a variety of experiments.
科学的研究の応用
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It is also used in the synthesis of fine chemicals and in the development of new materials. In addition, it has been used in the synthesis of optically active compounds, such as those used in the manufacture of optical lenses.
作用機序
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is an anisole, which is a type of aromatic compound. It is believed to act as a Lewis acid, which means it has the ability to accept electrons from other molecules. This allows it to form covalent bonds with other molecules, thus allowing it to act as a catalyst in certain reactions.
生化学的および生理学的効果
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole has been found to have a range of physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as an effect on the central nervous system. It has also been shown to have a protective effect on cells and tissues, as well as having antioxidant and anti-cancer properties.
実験室実験の利点と制限
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a safe and efficient reagent for use in laboratory experiments. It has a low vapor pressure and a low flash point, making it suitable for use in closed systems. It is also soluble in water and other organic solvents, making it easy to use in a variety of experiments. The main limitation of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is that it is a synthetic compound, so it is not found in nature. This means that it must be synthesized in the laboratory, which can be time-consuming and expensive.
将来の方向性
There are a number of potential future directions for research involving 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. One possibility is to explore its potential as a catalyst for the synthesis of other organic compounds. Another is to investigate its potential as an anti-cancer agent. Additionally, further research could be conducted into its potential as an antioxidant and its effects on the central nervous system. Finally, research could be conducted into its potential as a protective agent for cells and tissues.
特性
IUPAC Name |
2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2O2/c1-3-4-12-5-7-13(8-6-12)11-21-15-10-9-14(20-2)16(18)17(15)19/h9-10,12-13H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEMEZFAMQJFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



